
(4-Piperazin-1-ylphenyl) methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Piperazin-1-ylphenyl) methanesulfonate is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring attached to a phenyl group, which is further linked to a methanesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperazin-1-ylphenyl) methanesulfonate typically involves the reaction of 4-(piperazin-1-yl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-(piperazin-1-yl)phenol+methanesulfonyl chloride→(4-Piperazin-1-ylphenyl) methanesulfonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Piperazin-1-ylphenyl) methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-(piperazin-1-yl)phenol and methanesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the piperazine ring.
Hydrolysis: 4-(piperazin-1-yl)phenol and methanesulfonic acid.
Aplicaciones Científicas De Investigación
(4-Piperazin-1-ylphenyl) methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an antineoplastic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-Piperazin-1-ylphenyl) methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules . This can result in the inhibition of enzyme activity or disruption of cellular processes. The piperazine ring may also interact with specific receptors or enzymes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperazin-1-yl)phenol: Lacks the methanesulfonate group but shares the piperazine and phenyl moieties.
Methanesulfonyl Chloride: Used in the synthesis of (4-Piperazin-1-ylphenyl) methanesulfonate.
N-Methylpiperazine: Similar piperazine structure but with a methyl group instead of the phenyl group.
Uniqueness
This compound is unique due to the presence of both the piperazine ring and the methanesulfonate group. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16N2O3S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
(4-piperazin-1-ylphenyl) methanesulfonate |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)16-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 |
Clave InChI |
GUQYBPZBWYXDSL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC=C(C=C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


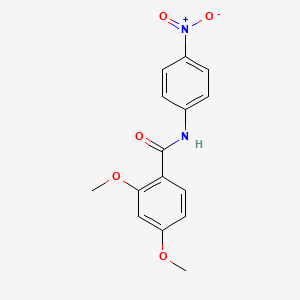
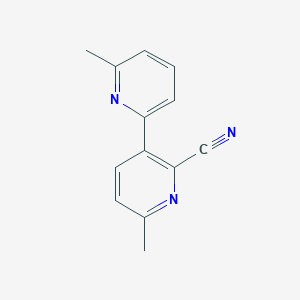
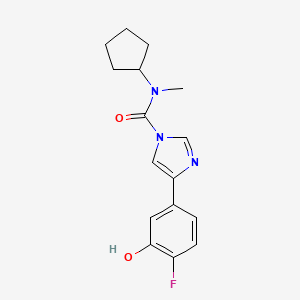
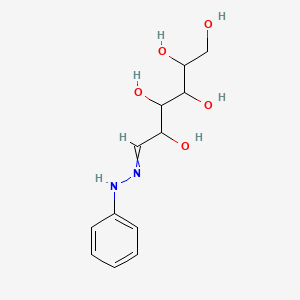

![2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine](/img/structure/B13880680.png)
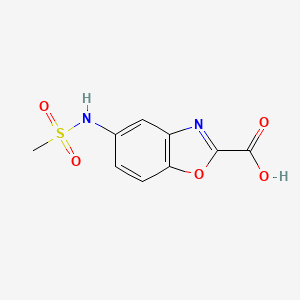
![4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid](/img/structure/B13880697.png)
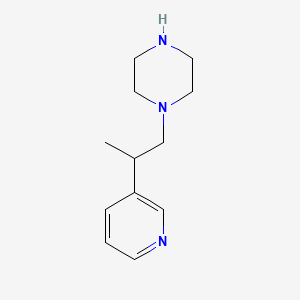
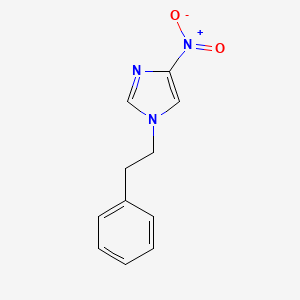
![N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880707.png)
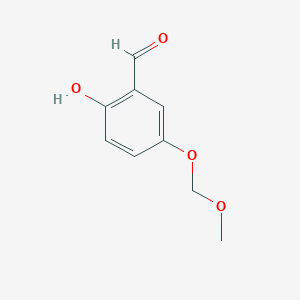
![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)

